molecular formula C18H19ClN2O3 B2408513 N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034299-97-1

N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2408513
CAS No.: 2034299-97-1
M. Wt: 346.81
InChI Key: FHYRMMFIYOBBBS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a novel synthetic nicotinamide derivative intended for research and development purposes. Nicotinamide-based compounds are a significant area of investigation in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, similar compounds have been designed as high-affinity bisubstrate inhibitors for targets like Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme linked to various diseases . The structural features of this compound, including the chlorobenzyl group and the tetrahydrofuran methoxy linkage, suggest potential for targeted interaction with enzymatic pockets. Researchers can utilize this chemical as a building block or a reference standard in exploratory studies, including but not limited to, assay development, target identification, and structure-activity relationship (SAR) profiling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific product documentation for detailed handling, safety, and storage information.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-6-3-13(4-7-15)10-21-18(22)14-5-8-17(20-11-14)24-12-16-2-1-9-23-16/h3-8,11,16H,1-2,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYRMMFIYOBBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}, with a molecular weight of 346.81 g/mol. The compound typically exhibits a purity of approximately 95%.

Structural Formula

The structural representation can be summarized as follows:

N 4 chlorobenzyl 6 tetrahydrofuran 2 yl methoxy nicotinamide\text{N 4 chlorobenzyl 6 tetrahydrofuran 2 yl methoxy nicotinamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorobenzyl group may enhance hydrophobic interactions, while the nicotinamide moiety can participate in hydrogen bonding, facilitating binding to target proteins. Additionally, the tetrahydrofuran-2-ylmethoxy group is believed to improve solubility and bioavailability, making it a promising candidate for therapeutic applications .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells (HCT116) and others .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound 25SW4802
Compound 25HCT1160.12
This compoundTBDTBDTBD

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit other biological activities such as anti-inflammatory effects and modulation of specific signaling pathways. These activities are crucial for developing therapeutic strategies targeting various diseases.

Study on Carcinogenicity

A study involving similar compounds investigated their biological activity through various assays, including the Salmonella/microsome assay and DNA repair assays. The results indicated that certain chlorinated compounds exhibited significant biological activity without requiring metabolic activation, suggesting potential carcinogenic properties .

Pharmacological Applications

This compound has been proposed as a lead compound for drug development targeting specific enzymes or receptors involved in disease pathways. Its unique structural features may allow it to serve as a probe in chemical biology studies aimed at elucidating cellular mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may exhibit significant anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds have shown promising results against colorectal cancer cells (HCT116) and breast cancer cells (MCF7).

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ASW4802
Compound BHCT1160.12
This compoundTBDTBDTBD

The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell growth and apoptosis.

Fungicidal Activity

In addition to its potential anticancer properties, this compound has been evaluated for fungicidal activity. The structure of the compound suggests that it could interact with fungal enzymes or receptors, leading to inhibition of fungal growth.

Research on similar nicotinamide derivatives has shown promising fungicidal effects against pathogens such as Pseudoperonospora cubensis, which causes downy mildew in cucumbers. These studies indicate that modifications to the nicotinamide structure can enhance fungicidal efficacy.

Table 2: Fungicidal Activity of Nicotinamide Derivatives

Compound NamePathogen TestedEC50 (mg/L)Reference
Compound CPseudoperonospora cubensis4.69
Compound DPseudoperonospora cubensis1.96
This compoundTBDTBD

Q & A

Q. What synthetic routes are available for synthesizing N-(4-chlorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the nicotinamide core with substituted benzyl and tetrahydrofuran-methoxy groups. Key steps include:
  • Amidation : Reacting 6-hydroxynicotinic acid derivatives with 4-chlorobenzylamine under carbodiimide coupling (e.g., EDC/HOBt) to form the amide bond.
  • Etherification : Introducing the tetrahydrofuran-methoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Optimization : Yield improvements can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalytic bases (e.g., K₂CO₃). Monitoring intermediates via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent patterns (e.g., chlorobenzyl protons at δ 4.52 ppm as a doublet, tetrahydrofuran methoxy signals at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1634–1612 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 452 [M+H]⁺ for a related nicotinamide derivative) .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., autotaxin (ATX) modulators for inflammatory diseases or HIV-1 RT inhibitors for antiviral studies ).
  • In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) or cell-based viability tests (e.g., MTT assay). Include positive controls (e.g., reference inhibitors) and validate results across triplicate runs .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystallization : Optimize solvent systems (e.g., 2-propanol/water) to grow single crystals .
  • Data Collection : Use MoKα radiation (λ = 0.7107 Å) for high-resolution diffraction. SHELXL refines bond lengths/angles, while SHELXE assists in phase determination .
  • Case Study : A related thienopyridine derivative (monoclinic P21/c, Z=4) was resolved with SHELX, confirming the tetrahydrofuran moiety’s conformation .

Q. What strategies address contradictory biological activity data across assay systems?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal platforms (e.g., biochemical vs. cellular assays). For example, a compound showing IC₅₀ = 10 nM in enzyme assays but no cellular activity may require permeability optimization .
  • Data Triangulation : Use molecular docking to reconcile activity differences (e.g., steric clashes in certain protein conformers) .

Q. How can researchers investigate the metabolic stability imparted by the tetrahydrofuran-methoxy group?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes and monitor degradation via LC-MS. Compare half-life (t₁/₂) to analogs lacking the tetrahydrofuran group.
  • Isotope Labeling : Use ³H/¹⁴C-labeled analogs to track metabolite formation .

Q. What computational and experimental approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., ATX binding pockets) to prioritize substituent modifications .
  • Analog Synthesis : Replace the chlorobenzyl group with fluorobenzyl or methylbenzyl derivatives and compare activity profiles .

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